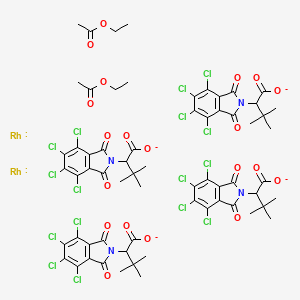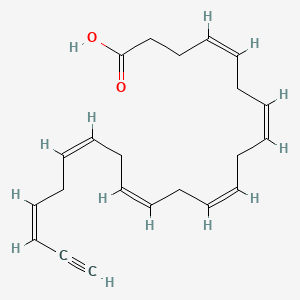
Substance P acetate
Übersicht
Beschreibung
Substance P acetate is a neuropeptide belonging to the tachykinin family. It is a small peptide produced by various cells, including macrophages, lymphocytes, eosinophils, dendritic cells, and nerves . This compound plays a crucial role in the modulation of pain and inflammation and is involved in various physiological processes, including vasodilation, hypotension, and immune responses .
Wissenschaftliche Forschungsanwendungen
Substance P acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and neuropeptide function.
Medicine: Explored for its potential therapeutic applications in pain management, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and as a research tool in pharmacological studies.
Wirkmechanismus
Target of Action
Substance P Acetate, also known as Substance P or Neurokinin P, is a member of the tachykinin family of neuropeptides . It primarily targets the neurokinin type 1 receptor (NK1R), which is distributed over cytoplasmic membranes of many cell types including neurons, glia, endothelia of capillaries and lymphatics, fibroblasts, stem cells, and white blood cells .
Mode of Action
this compound acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NK1, NK2, and NK3 . It has excitatory effects on central and peripheral neurons and elicits a variety of biological responses in non-neuronal tissue . In the Xenopus system, the expressed protein functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter-stores and generates an oscillatory chloride current .
Biochemical Pathways
this compound is involved in the regulation of many biological processes. These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted over time It is crucial to note that the therapeutic and toxic effects of a drug are related to its concentration at the site of action .
Result of Action
this compound has a variety of effects at the molecular and cellular level. It is associated with inflammatory processes and pain . It also has excitatory effects on central and peripheral neurons and elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the environment in which a drug is administered can significantly impact its effectiveness and stability .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Substance P Acetate selectively binds to neurokinin 1 (NK1) receptors and has diverse biological activities . It is an endogenous peptide expressed in the central and peripheral nervous systems, including the enteric nervous system and in immune cells . This compound mediates interactions between neurons and immune cells, with nerve-derived this compound modulating immune cell proliferation rates and cytokine production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate the formation of a scaffolding complex comprising internalized receptor, β-arrestin, src, and ERK1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to its preferred neurokinin 1 (NK1) receptor, leading to the activation of various intracellular signaling pathways . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that increased expression of this compound promotes memory Th17 generation and maintenance in chronic dry eye disease . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that this compound treatment enhanced the M2 polarization of 12-O-tetradecanoylphorbol 13-acetate-treated THP-1 cells (macrophages) in vitro .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced mainly by the gut microbiota via dietary fiber fermentation . Eating foods rich in natural compounds can hinder harmful intestinal bacterial growth and promote beneficial bacterial proliferation, thus increasing SCFA levels and regulating glucose and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is released from the terminals of specific sensory nerves and is found in the brain and spinal cord, and is associated with inflammatory processes and pain .
Subcellular Localization
This compound is localized to specific subcellular compartments. It is found in the cytosol and nuclei of many cell types . The subcellular localization of this compound can have significant effects on its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Substance P acetate can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in powder form .
Analyse Chemischer Reaktionen
Types of Reactions: Substance P acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restoration of the original peptide structure.
Substitution: Modified peptides with altered biological activity.
Vergleich Mit ähnlichen Verbindungen
Neurokinin A: Another member of the tachykinin family with similar biological functions.
Neurokinin B: Shares structural similarities with Substance P acetate and has overlapping physiological roles.
Calcitonin Gene-Related Peptide: A neuropeptide involved in pain modulation and vasodilation.
Uniqueness: this compound is unique due to its specific binding affinity for the NK1 receptor and its potent effects on pain and inflammation modulation. Its distinct amino acid sequence and structure confer unique biological activities compared to other tachykinins .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S.C2H4O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;1-2(3)4/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZBDDSODJLJBS-HDKZLILXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H102N18O15S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1407.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)




